4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.
Preparation Methods
The synthesis of 4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine can be achieved through a multi-step protocol. One common method involves the Mannich reaction, which is a three-step process . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid. The product’s structure is confirmed through various spectroscopic techniques, including high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include sodium hydride (NaH) and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit the NF-kB inflammatory pathway, which plays a crucial role in neuroinflammation . Additionally, the compound may exert its effects by modulating the activity of endoplasmic reticulum (ER) stress markers and apoptosis-related proteins .
Comparison with Similar Compounds
4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine can be compared with other piperazine derivatives, such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one .
These compounds share similar structural motifs but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of the bromophenyl and piperazine moieties, which contribute to its distinct pharmacological properties .
Properties
Molecular Formula |
C16H19BrN4 |
---|---|
Molecular Weight |
347.25 g/mol |
IUPAC Name |
4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-5-methylpyrimidine |
InChI |
InChI=1S/C16H19BrN4/c1-13-10-18-12-19-16(13)21-7-5-20(6-8-21)11-14-3-2-4-15(17)9-14/h2-4,9-10,12H,5-8,11H2,1H3 |
InChI Key |
PFLQIQDSJWUXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.